![molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7](/img/structure/B190313.png)
protoveratrine A
Vue d'ensemble
Description
Protoveratrine A is a pharmacological agent that displays neuroprotective effects in ischemic stroke .
Synthesis Analysis
The synthesis of Protoveratrine A involves a liquid-liquid extraction protocol. The quantitation of trace amounts of Protoveratrine A in rat plasma was achieved using a multiple-reaction-monitoring (MRM) mode .Molecular Structure Analysis
The full-scan spectra showed that predominant protonated molecular ions at m/z 794.5 were produced from Protoveratrine A .Chemical Reactions Analysis
Protoveratrine A and cyclopamine are more easily protonated than deprotonated in electrospray ionization due to their chemical structures. Positive electrospray ionization mode was used for analyte identification and quantitation. An MRM mode was selected to reduce the interference from the plasma matrices .Physical And Chemical Properties Analysis
Protoveratrine A has an empirical formula of C41H63NO14 and a molecular weight of 793.94. It is soluble in chloroform, pyridine, and hot alcohol but practically insoluble in water and petr ether .Applications De Recherche Scientifique
Hypertension Treatment
Protoveratrine A has been utilized in the medical field for the treatment of hypertension due to its pharmacological properties .
Cardiotoxic Mechanism Study
Research studies have investigated the cardiotoxic effects of protoveratrine A, providing insights into its potential risks and mechanisms when used in remedies .
Analytical Chemistry
In analytical chemistry, protoveratrine A’s extraction efficiency has been determined through studies involving spiked plasma samples, highlighting its relevance in pharmacokinetics .
Neuroprotection
Protoveratrine A displays neuroprotective effects, which have been studied in the context of ischemic stroke, suggesting its potential therapeutic application .
Mécanisme D'action
Target of Action
Protoveratrine A, also known as Protoveratrin, is a potent alkaloid that primarily targets the cardiovascular system . It has been found to increase the release of gamma-amino[3H]butyrate from small slices of rat cerebral cortex . This effect increases with increasing protoveratrine concentration .
Mode of Action
Protoveratrine A exerts its effects through its interaction with its targets. It has been found to be a potent activator of Na+ channels that are essential for neuronal signaling . If these ion channels are completely activated, the action potential from nerves to muscles are no longer transmitted leading to a complete arrest of cardiac and skeletal muscles .
Biochemical Pathways
It is known that the compound has a significant impact on the cardiovascular system, particularly in relation to hypertension and other cardiovascular diseases .
Pharmacokinetics
A liquid chromatographic coupled with tandem mass spectrometric method has been developed for the quantitation of trace amounts of protoveratrine a in rat plasma .
Result of Action
The molecular and cellular effects of Protoveratrine A’s action primarily manifest as cardiotoxic effects . Patients exposed to Protoveratrine A exhibit symptoms such as nausea, muscle weakness, bradycardia, and arterial hypotension . These symptoms are believed to be a result of Protoveratrine A’s inhibition of the cardiac sodium channel NaV1.5 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-MGYKWWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009391 | |
Record name | Proveratrine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
protoveratrine A | |
CAS RN |
143-57-7 | |
Record name | Protoveratrine A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protoveratrine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | protoveratrine A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proveratrine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOVERATRINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP343X1HJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Protoveratrine A?
A1: Protoveratrine A primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.
Q2: How does Protoveratrine A's interaction with sodium channels affect nerve and muscle cells?
A2: The prolonged depolarization caused by Protoveratrine A leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.
Q3: Protoveratrine A is known to induce bradycardia. How does this occur?
A3: Protoveratrine A stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by Protoveratrine A.
Q4: Does Protoveratrine A directly affect blood vessels to lower blood pressure?
A4: While Protoveratrine A can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.
Q5: What is the role of the hypothalamus in Protoveratrine A's hypotensive effect?
A5: Research indicates that an intact and excitable hypothalamus is crucial for Protoveratrine A to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes Protoveratrine A-induced hypotension.
Q6: Protoveratrine A can induce the release of various neurotransmitters. Can you elaborate on this?
A6: Protoveratrine A, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].
Q7: What is the molecular formula and weight of Protoveratrine A?
A7: Protoveratrine A has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.
Q8: How do structural modifications to Protoveratrine A affect its hypotensive potency?
A9: Research suggests that modifications to the ester group at the C3 position of Protoveratrine A can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.
Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?
A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for Protoveratrine A's pharmacological profile.
Q10: What are the known toxic effects of Protoveratrine A?
A11: Protoveratrine A can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.
Q11: Is there a difference in toxicity between Protoveratrine A and other Veratrum alkaloids?
A12: Yes, Protoveratrine A demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, Protoveratrine A is more potent in inducing bradycardia and hypotension than Veratridine.
Q12: What analytical techniques are commonly used to identify and quantify Protoveratrine A?
A12: Common methods for analyzing Protoveratrine A include:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of Protoveratrine A in biological samples [, ].
- High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying Protoveratrine A, especially when analyzing formulations like Veratrum aqua [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.